![molecular formula C21H16N2O3 B7563146 [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and has a molecular weight of 389.43 g/mol.
Wirkmechanismus
The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, it has been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for cancer treatment. In addition, it has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate. One of the main areas of research is the development of new cancer treatments based on this compound. In addition, there is also potential for the development of new antibiotics based on the antibacterial activity of this compound. Furthermore, there is also potential for the development of new organic semiconductors based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate involves the reaction of 4-cyanobenzaldehyde and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-hydroxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Wissenschaftliche Forschungsanwendungen
[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. In addition, it has also been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-15(25-20-3-2-12-23-14-20)21(24)26-19-10-8-18(9-11-19)17-6-4-16(13-22)5-7-17/h2-12,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSSUOBYYQGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
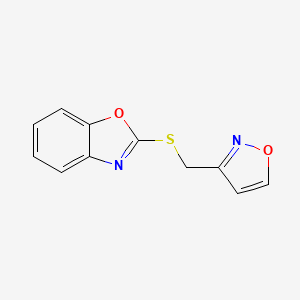

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
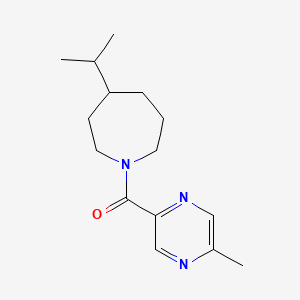
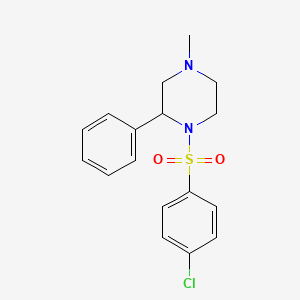
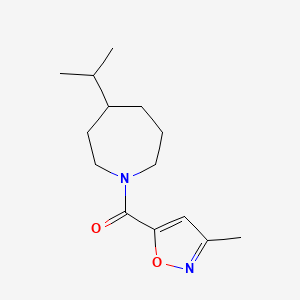
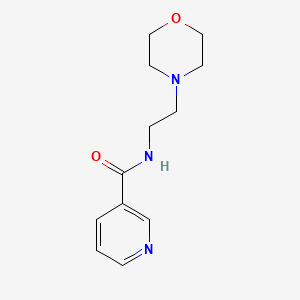
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)